7-Oxaspiro[3.5]nonan-2-ylmethanesulfonyl chloride
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Overview
Description
7-Oxaspiro[3.5]nonan-2-ylmethanesulfonyl chloride is a chemical compound with the molecular formula C9H15ClO3S and a molecular weight of 238.73 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxaspiro ring fused to a nonane ring system. It is primarily used in organic synthesis and various chemical reactions due to its reactive sulfonyl chloride group.
Preparation Methods
The synthesis of 7-Oxaspiro[3.5]nonan-2-ylmethanesulfonyl chloride typically involves the reaction of 7-Oxaspiro[3.5]nonane with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
7-Oxaspiro[3.5]nonan-2-ylmethanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or sulfonic esters, depending on the oxidizing agent used.
Common reagents and conditions used in these reactions include bases (e.g., triethylamine), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., hydrogen peroxide). The major products formed from these reactions are sulfonamides, sulfonate esters, sulfonate thioesters, sulfonyl hydrides, and sulfonic acids .
Scientific Research Applications
7-Oxaspiro[3.5]nonan-2-ylmethanesulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7-Oxaspiro[3.5]nonan-2-ylmethanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, and sulfonate thioester bonds . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
7-Oxaspiro[3.5]nonan-2-ylmethanesulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride compound used in similar reactions but lacks the spirocyclic structure.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride used in organic synthesis with different reactivity due to the aromatic ring.
Tosyl chloride (p-toluenesulfonyl chloride): Another aromatic sulfonyl chloride commonly used in organic synthesis with distinct reactivity and applications.
The uniqueness of this compound lies in its spirocyclic structure, which imparts different steric and electronic properties compared to other sulfonyl chlorides .
Properties
IUPAC Name |
7-oxaspiro[3.5]nonan-2-ylmethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO3S/c10-14(11,12)7-8-5-9(6-8)1-3-13-4-2-9/h8H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHOOFWMEFVVNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(C2)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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